Cas no 10158-64-2 (Xylaric acid)

Xylaric acid 化学的及び物理的性質
名前と識別子
-
- Xylaric acid
- 2-(4-oxopyran-3-yl)acetic acid
- AC1MJ1UF
- C7H6O4
- c8-6-1-2-11-4-5(6)3-7(9)10
- D-xylaric acid
- D-Xylonic acid
- D-xylo-trihydroxyglutaric acid
- h1-2,4H,3H2,(H,9,10)
- meso-xylaric acid
- OIYFAQRHWMVENL-UHFFFAOYSA-
- xylo-2,3,4-trihydroxy-glutaric acid
- xylo-2,3,4-Trihydroxy-glutarsaeure
- (4-Oxo-4H-pyran-3-yl)-acetic acid
- 10158-64-2
- 4-oxo-4h-pyran-3-acetic acid
- InChI=1/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
- DTXSID30144027
- SCHEMBL3657249
- gamma-pyrone-3-acetic acid
-
- インチ: InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
- InChIKey: OIYFAQRHWMVENL-UHFFFAOYSA-N
- ほほえんだ: OC(CC1=COC=CC1=O)=O
計算された属性
- せいみつぶんしりょう: 154.02658
- どういたいしつりょう: 154.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 63.6A^2
じっけんとくせい
- 密度みつど: 1.916±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 150-151 ºC
- ふってん: 397.2°Cat760mmHg
- フラッシュポイント: 174.3°C
- 屈折率: 1.542
- ようかいど: 可溶性(569 g/l)(25ºC)、
- PSA: 63.6
- LogP: 0.26690
Xylaric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-474913-5 mg |
Xylaric Acid Disodium Salt, |
10158-64-2 | 5mg |
¥1,955.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474913-5mg |
Xylaric Acid Disodium Salt, |
10158-64-2 | 5mg |
¥1955.00 | 2023-09-05 |
Xylaric acid 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Xylaric acidに関する追加情報
Xylaric acid (CAS No. 10158-64-2): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Xylaric acid, with the chemical name 2,5-dihydroxyterephthalic acid, is a compound characterized by its unique molecular structure and versatile reactivity. Its CAS number, 10158-64-2, serves as a globally recognized identifier, facilitating its use in academic research, industrial applications, and pharmaceutical development. This compound has garnered significant attention in recent years due to its potential in various biochemical pathways and its role as a precursor in synthesizing high-value materials.
The molecular formula of Xylaric acid is C₈H₆O₆, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration. This arrangement imparts upon it distinct chemical properties that make it valuable in multiple domains. The presence of two hydroxyl groups and a carboxylic acid moiety enhances its solubility in polar solvents and its ability to participate in esterification, condensation, and other organic reactions. These characteristics have positioned Xylaric acid as a key intermediate in the synthesis of polymers, dyes, and specialty chemicals.
In the realm of pharmaceutical research, Xylaric acid has been explored for its potential biological activities. Recent studies have highlighted its role as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of Xylaric acid have been investigated for their anti-inflammatory and antioxidant properties. The hydroxyl groups in its structure allow for modifications that can target specific enzymatic pathways, making it a promising candidate for drug development. Researchers are particularly interested in how these modifications can enhance the bioavailability and efficacy of potential drugs.
The industrial applications of Xylaric acid are equally diverse. Its ability to form stable complexes with metals has led to its use in catalysis and as a chelating agent. In the field of polymer science, Xylaric acid serves as a monomer for producing biodegradable plastics and specialty resins. These materials are increasingly important in sustainable manufacturing practices, where reducing environmental impact is paramount. The compound's compatibility with green chemistry principles makes it an attractive choice for industries seeking eco-friendly alternatives.
Advances in synthetic chemistry have further expanded the utility of Xylaric acid. Modern methodologies allow for precise control over its derivatives, enabling the creation of compounds with tailored properties. For example, researchers have developed techniques to introduce fluorine or chlorine atoms into the molecule, enhancing its reactivity or stability depending on the application. Such innovations are driving innovation across multiple sectors, from pharmaceuticals to materials science.
The role of computational chemistry in understanding Xylaric acid's behavior cannot be overstated. Molecular modeling studies have provided insights into how this compound interacts with biological targets and how its structure influences its reactivity. These simulations help predict the outcomes of chemical reactions before they are experimentally tested, saving time and resources. Additionally, machine learning algorithms are being employed to identify new derivatives of Xylaric acid with enhanced properties based on existing data.
Emerging research also suggests that Xylaric acid may play a role in addressing global challenges such as climate change and resource scarcity. Its use in developing carbon capture technologies and renewable energy solutions is being explored. By contributing to more sustainable practices, compounds like Xylaric acid could help mitigate environmental degradation while supporting economic growth.
The future prospects for Xylaric acid appear promising, driven by ongoing research and technological advancements. As scientists uncover new applications and refine synthetic methods, the compound's importance is likely to grow. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into practical solutions that benefit society.
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